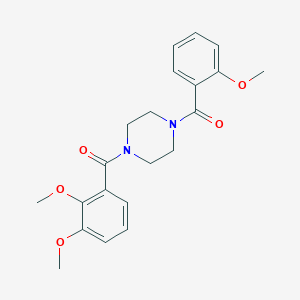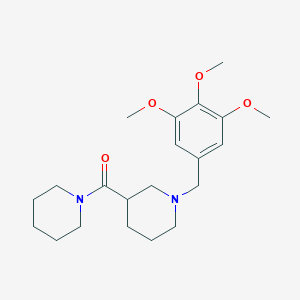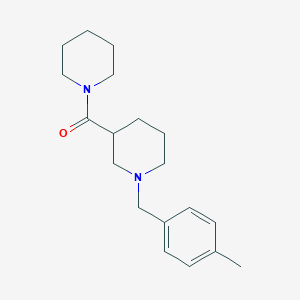![molecular formula C18H27N3O B247364 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. This peptide is derived from a larger precursor protein, prepro-PACAP, which is processed to produce PACAP-38 and PACAP-27. PACAP-27 is the biologically active form of the peptide and is widely used in scientific research.
Mécanisme D'action
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane exerts its biological effects through binding to specific receptors, PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs, including the brain, immune system, and gastrointestinal tract. Upon binding to its receptors, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane activates various intracellular signaling pathways, including cAMP, calcium, and MAP kinase pathways, leading to the regulation of gene expression and cellular function.
Biochemical and physiological effects:
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to have diverse biochemical and physiological effects. It has been implicated in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to regulate immune function, including the activation of T cells and the production of cytokines. Additionally, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been implicated in the regulation of cardiovascular function, including blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for laboratory experiments. It is stable and can be easily synthesized using SPPS. It is also highly specific and can be used to selectively activate PAC1, VPAC1, and VPAC2 receptors. However, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations in laboratory experiments. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane may have off-target effects, leading to the activation of other receptors.
Orientations Futures
There are several future directions for the study of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One area of research is the development of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane analogs with improved pharmacological properties, including increased stability and specificity. Additionally, the role of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane in various pathological conditions, including migraine, epilepsy, and neurodegenerative diseases, requires further investigation. Finally, the development of novel therapeutic strategies targeting 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane signaling pathways may have significant clinical implications.
Conclusion:
In conclusion, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is a neuropeptide that plays a crucial role in various physiological and pathological processes. It is synthesized using SPPS and has diverse biochemical and physiological effects. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane exerts its biological effects through binding to specific receptors and activating various intracellular signaling pathways. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the study of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, including the development of novel therapeutic strategies and the investigation of its role in various pathological conditions.
Méthodes De Synthèse
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most common method used for the synthesis of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied in scientific research due to its diverse physiological and pathological functions. It has been shown to play a crucial role in the regulation of neurotransmitter release, neuroprotection, neuroplasticity, and immune function. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been implicated in various pathological conditions, including migraine, epilepsy, and neurodegenerative diseases.
Propriétés
Nom du produit |
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-12-3-1-2-4-13-21)17-6-5-11-20(15-17)14-16-7-9-19-10-8-16/h7-10,17H,1-6,11-15H2 |
Clé InChI |
RQRHFOPEAPYZFY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
